molecular formula C18H16N2OS B10899724 (2E)-2-cyano-N-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enamide

(2E)-2-cyano-N-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enamide

Cat. No.: B10899724
M. Wt: 308.4 g/mol
InChI Key: FNAJKRDYEBKWNS-RVDMUPIBSA-N
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Description

(E)-2-CYANO-N~1~-(4-METHYLPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-2-PROPENAMIDE is an organic compound characterized by the presence of a cyano group, a methylphenyl group, and a methylsulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-CYANO-N~1~-(4-METHYLPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-2-PROPENAMIDE typically involves the following steps:

    Formation of the propenamide backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a malononitrile in the presence of a base such as piperidine.

    Introduction of the methylphenyl and methylsulfanylphenyl groups: These groups can be introduced through a series of substitution reactions, often involving the use of Grignard reagents or organolithium compounds.

    Final assembly: The final step involves the coupling of the intermediate compounds to form the desired (E)-2-CYANO-N~1~-(4-METHYLPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-2-PROPENAMIDE.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-2-CYANO-N~1~-(4-METHYLPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-2-PROPENAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, bromine, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

(E)-2-CYANO-N~1~-(4-METHYLPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-2-PROPENAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can serve as a probe to study biological pathways and interactions due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (E)-2-CYANO-N~1~-(4-METHYLPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-2-PROPENAMIDE involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the aromatic rings can participate in π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-CYANO-N~1~-(4-METHYLPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-2-PROPENAMIDE: is similar to compounds such as:

Uniqueness

The presence of the methylsulfanyl group in (E)-2-CYANO-N~1~-(4-METHYLPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-2-PROPENAMIDE imparts unique chemical properties, such as increased lipophilicity and potential for sulfur-based interactions, which can be advantageous in certain applications compared to its analogs.

Properties

Molecular Formula

C18H16N2OS

Molecular Weight

308.4 g/mol

IUPAC Name

(E)-2-cyano-N-(4-methylphenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide

InChI

InChI=1S/C18H16N2OS/c1-13-3-7-16(8-4-13)20-18(21)15(12-19)11-14-5-9-17(22-2)10-6-14/h3-11H,1-2H3,(H,20,21)/b15-11+

InChI Key

FNAJKRDYEBKWNS-RVDMUPIBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)SC)/C#N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)SC)C#N

Origin of Product

United States

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